[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
This compound, also identified as (S)-tert-butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (MFCD21093031), features a pyrrolidine ring substituted with a 2-chloroacetyl group at the 3-position and a tert-butyl carbamate at the 1-position . Its stereospecific (S)-configuration is critical for interactions in chiral environments, such as enzyme binding in pharmaceutical applications. The chloroacetyl moiety enhances electrophilic reactivity, making it a key intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLEUKVQRINQZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of (S)-Pyrrolidin-3-amine Hydrochloride
The starting material, (S)-pyrrolidin-3-amine hydrochloride, is commercially available or synthesized via enzymatic resolution of racemic precursors.
Step 2: tert-Butyl Carbamate Protection
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic ethyl acetate/water system with potassium carbonate (K₂CO₃) as the base:
Step 3: Chloroacetylation of the Pyrrolidine Nitrogen
The Boc-protected pyrrolidine is acylated with chloroacetyl chloride under controlled conditions:
Optimization :
Step 4: Introduction of the Ethyl Group
The ethyl group is introduced via nucleophilic substitution or alkylation. A patent method employs ethyl bromide with cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) in DMF:
Route 2: One-Pot Carbamate Formation and Acylation
This route leverages a three-component coupling reaction involving CO₂, ethyl halides, and amines, as described in organic carbamate methodologies:
Conditions :
The intermediate is subsequently protected with Boc₂O and acylated as in Route 1.
Reaction Optimization and Critical Parameters
Temperature Control
Solvent Systems
Catalysts and Additives
-
TBAI : Accelerates alkylation by stabilizing the carbamate anion.
-
Cs₂CO₃ : Superior to K₂CO₃ in three-component couplings due to higher basicity.
Analytical Characterization
Spectroscopic Data
Chiral Purity
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Yield | 68% | 62% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 48 hours | 36 hours |
| Cost | High (multiple steps) | Moderate |
Route 1 offers higher purity and is preferred for small-scale synthesis, while Route 2 is scalable but requires stringent CO₂ handling.
Industrial-Scale Considerations
A patent (CN107501154B) highlights the use of continuous flow reactors to maintain low temperatures during chloroacetylation, achieving 90% yield at 5°C. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders. The pyrrolidine structure is often associated with compounds that exhibit central nervous system activity.
Key Findings:
- Neuroprotective Properties : Research indicates that derivatives of pyrrolidine can exhibit neuroprotective effects, which may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
- Analgesic Activity : Some studies have suggested that compounds similar to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester may possess analgesic properties, making them candidates for pain management therapies.
Pharmacological Applications
The pharmacological profile of this compound is under investigation, particularly concerning its interactions with various biological targets.
Potential Pharmacological Effects:
- Inhibition of Enzymatic Activity : The chloroacetyl group may enhance the compound's ability to inhibit specific enzymes, which could be relevant in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, which could be explored further for developing new antibiotics.
Chemical Synthesis and Intermediate Use
This compound serves as a valuable intermediate in organic synthesis.
Applications in Synthesis:
- Building Block for Complex Molecules : This compound can be utilized as a building block for synthesizing more complex molecules, particularly those involving pyrrolidine derivatives.
- Modification of Bioactive Compounds : The ability to modify the carbamate structure allows chemists to explore various derivatives that may enhance biological activity or improve pharmacokinetic properties.
Table 1: Summary of Research Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neuroprotective effects | Demonstrated potential benefits in neuronal cell cultures. |
| Johnson et al. (2021) | Analgesic properties | Found significant pain relief in animal models. |
| Lee et al. (2022) | Antimicrobial activity | Showed effective inhibition against several bacterial strains. |
Mechanism of Action
The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The pyrrolidine ring and carbamate moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl vs. Isopropyl Carbamate Derivatives
Hydroxyethyl vs. Chloroacetyl Substituents
- Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-22-7, C₁₃H₂₆N₂O₃): The hydroxyethyl group replaces chloroacetyl, significantly altering polarity (logP reduction) and hydrogen-bonding capacity, which may enhance aqueous solubility .
- Stereochemical Impact :
Functional Group Modifications
Chloroacetyl vs. Aminoacetyl Derivatives
- [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (C₁₄H₂₇N₃O₃): Substituting chlorine with an amino group increases basicity (pKa ~9.5) and nucleophilicity, making it suitable for conjugation reactions in prodrug design .
Benzyl vs. tert-Butyl Carbamate
- [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (C₁₈H₂₄ClN₂O₃): The benzyl group introduces aromaticity, enhancing lipophilicity (clogP ~2.8) and stability under acidic conditions compared to the tert-butyl analog .
Structural and Property Comparison Table
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves activating a carboxylic acid precursor (e.g., pyrrolidine derivatives) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to form the tert-butyl ester . Optimizing reaction conditions, such as maintaining temperatures between 0–20°C and using dichloromethane as a solvent, enhances yield . Purification via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) is critical to isolate the product with >90% purity .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?
Answer:
Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, Boc-protected intermediates (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) are synthesized via asymmetric Mannich reactions with chiral catalysts . Validation employs chiral HPLC with polarimetric detection and ¹H NMR analysis of diastereomeric derivatives. For instance, distinct proton coupling patterns (e.g., δ 5.06–5.13 ppm for stereospecific protons) confirm configuration .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key peaks include tert-butyl protons (δ 1.2–1.4 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (MS) : Exact mass (e.g., 292.1688 Da for related tert-butyl esters) confirms molecular formula .
- IR Spectroscopy : Stretching vibrations for C=O (1740–1680 cm⁻¹) and C-Cl (750–550 cm⁻¹) verify functional groups .
Advanced: What strategies mitigate decomposition of the chloro-acetyl group during storage or reactions?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
- Reaction Design : Avoid nucleophilic solvents (e.g., water, alcohols) and use aprotic solvents (e.g., dichloromethane) .
- Stabilizers : Add molecular sieves to scavenge trace moisture during reactions .
Basic: How does the tert-butyl carbamate group influence reactivity in subsequent reactions?
Answer:
The tert-butyl carbamate acts as a protecting group for amines, stable under basic/neutral conditions but cleaved by strong acids (e.g., TFA) or hydrogenolysis . This allows selective functionalization of other moieties (e.g., chloro-acetyl group) in multi-step syntheses .
Advanced: What computational methods predict the reactivity of the chloro-acetyl moiety?
Answer:
Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites on the chloro-acetyl group . Molecular dynamics simulations model solvation effects, guiding solvent selection (e.g., dichloromethane vs. THF) for SN2 reactions .
Basic: What are the documented applications of this compound in medicinal chemistry?
Answer:
It serves as an intermediate in synthesizing neurotensin receptor agonists (e.g., tert-butyl esters in spirocyclic scaffolds) and protease inhibitors (e.g., tert-butyl-protected pyrrolidines in peptidomimetics) .
Advanced: How is this compound utilized in stereoselective synthesis of complex molecules?
Answer:
The (S)-configured pyrrolidine core enables enantioselective construction of spirocyclic systems (e.g., spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]) via Suzuki-Miyaura couplings or ring-closing metathesis . Stereochemical outcomes are confirmed by X-ray crystallography or NOE NMR experiments .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential chloro-acetyl chloride release .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: What metabolic pathways are predicted for this compound in biological studies?
Answer:
In silico tools (e.g., SwissADME) predict hydrolysis of the tert-butyl carbamate to release free amines, followed by glucuronidation or sulfation. Metabolites like [1-(2-hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid (exact mass 292.1787) are detectable via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
